2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to an azetidine ring, which is further connected to a pyrazine ring substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the Azetidine Ring: Azetidine can be synthesized through the cyclization of β-amino alcohols or by the reduction of azetidinones.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of 1,2-diamines with α-haloketones.
Coupling Reactions: The final compound is obtained by coupling the benzothiazole core with the azetidine and pyrazine rings. This step often involves the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:
Catalyst Optimization: Using efficient and reusable catalysts to minimize costs.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and azetidine rings.
Reduction: Reduction reactions can be performed on the pyrazine ring to modify its electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the benzothiazole and pyrazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Oxidized derivatives of the piperidine and azetidine rings.
Reduction Products: Reduced pyrazine derivatives.
Substitution Products: Various substituted benzothiazole and pyrazine derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its ability to interact with active sites.
Receptor Binding: May bind to specific receptors, influencing biological pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science:
Agriculture: Possible use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1
Properties
Molecular Formula |
C19H21N5S |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
2-[3-(3-piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C19H21N5S/c1-4-10-23(11-5-1)18-17(20-8-9-21-18)14-12-24(13-14)19-22-15-6-2-3-7-16(15)25-19/h2-3,6-9,14H,1,4-5,10-13H2 |
InChI Key |
LGCQZOJIBUXLTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2C3CN(C3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.